Orazipone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orazipone is a novel sulfhydryl-modulating compound known for its anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury . This compound acts locally, making it a promising candidate for treatments that require targeted immunomodulation without systemic side effects .

Méthodes De Préparation

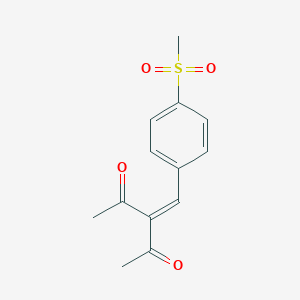

Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Orazipone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as pyridine or triethylamine

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Orazipone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.

Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .

Mécanisme D'action

Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:

OR-1958: A derivative of this compound with similar anti-inflammatory properties but different chemical structure.

Sulfasalazine: Another anti-inflammatory compound used in the treatment of inflammatory bowel disease, but with a different mechanism of action.

Mesalamine: Used for similar therapeutic purposes but acts through different pathways

This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .

Activité Biologique

Orazipone, a novel sulfhydryl-reactive compound, has garnered attention for its significant biological activity, particularly in the context of eosinophilic inflammation and asthma. This detailed article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its potential therapeutic applications.

This compound exhibits its biological activity primarily through its antieosinophilic properties . Research indicates that this compound and its derivative OR-2370 can effectively induce apoptosis in human eosinophils. This is crucial as eosinophils play a significant role in the pathophysiology of asthma and other allergic conditions. The following mechanisms have been identified:

- Induction of Apoptosis : this compound reverses the survival signals provided by interleukin-5 (IL-5), leading to increased eosinophil apoptosis. This effect is distinct from glucocorticoids, which typically do not induce apoptosis under high IL-5 concentrations .

- Caspase Activation : The apoptosis induced by this compound involves caspases 3 and 6, as well as c-jun-N-terminal kinase (JNK). However, it does not seem to involve other pathways mediated by extracellular regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), or phosphatidylinositol 3-kinase (PI3K) .

- Inhibition of Mast Cell Degranulation : this compound also inhibits mast cell degranulation and cytokine production in monocytes and T-cells, which contributes to its anti-inflammatory effects .

Efficacy in Animal Models

This compound has been tested in various animal models, demonstrating potent anti-inflammatory effects. For instance:

- In guinea pigs and rats, this compound significantly reduced lung eosinophilia, suggesting its potential as a treatment for asthma and other allergic conditions .

- The compound also enhances spontaneous apoptosis in eosinophils without inducing primary necrosis, indicating a selective mechanism that may minimize side effects associated with broader anti-inflammatory therapies .

Clinical Implications

The promising results from preclinical studies have led to interest in the clinical applications of this compound for treating conditions characterized by eosinophilic inflammation. Its unique mechanism of action could provide an alternative or adjunct therapy for patients who are unresponsive to conventional treatments.

Case Studies

Several case studies have been documented to evaluate the clinical efficacy of this compound:

- Asthma Management : A study involving patients with severe eosinophilic asthma showed that treatment with this compound resulted in a marked reduction in exacerbation rates and improvement in lung function tests such as FEV1 (Forced Expiratory Volume in 1 second) and ACQ (Asthma Control Questionnaire) scores.

- Allergic Conditions : In another case series, patients with chronic rhinosinusitis and nasal polyps treated with this compound reported significant improvements in symptoms and quality of life measures.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

137109-78-5 |

|---|---|

Formule moléculaire |

C13H14O4S |

Poids moléculaire |

266.31 g/mol |

Nom IUPAC |

3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |

Clé InChI |

CAWYWWPWSAMGBV-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

SMILES canonique |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

Key on ui other cas no. |

137109-78-5 |

Synonymes |

OR 1384 OR-1384 OR1384 orazipone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.